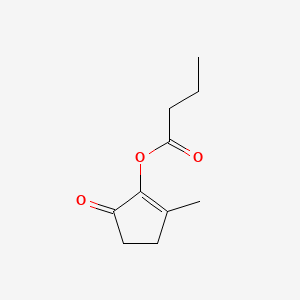

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

描述

Evolution of Academic Inquiry into Cyclopentenone Derivatives

The cyclopentenone ring is a valuable scaffold in organic synthesis, found in a multitude of natural products, including jasmone (B1672801) and prostaglandins. wikipedia.org This has driven extensive research into methods for its construction. Early synthetic approaches often relied on intramolecular condensation reactions of 1,4- or 1,5-dicarbonyl compounds.

Over the decades, the synthetic toolbox for accessing cyclopentenone derivatives has expanded significantly. Key advancements include:

The Nazarov Cyclization: A powerful method involving the acid-catalyzed conrotatory electrocyclization of divinyl ketones to form cyclopentenones. organic-chemistry.org

The Pauson-Khand Reaction: This reaction provides a convergent route to cyclopentenones through the cobalt- or rhodium-catalyzed cycloaddition of an alkyne, an alkene, and carbon monoxide. organic-chemistry.org

Ring-Closing Metathesis: The use of ruthenium-based catalysts to form the cyclopentenone ring from an appropriate diene precursor. wikipedia.org

Oxidation of Cyclopentanones: Methods like the Saegusa–Ito oxidation allow for the introduction of the double bond into a pre-existing cyclopentanone (B42830) ring. wikipedia.org

More recent research has focused on developing highly efficient and stereoselective catalytic methods. Gold- and rhodium-catalyzed cycloisomerization reactions of enynyl acetates or similar substrates have emerged as elegant strategies for constructing complex cyclopentenone systems. organic-chemistry.orgacs.org The synthesis of the precursor to the title compound, cyclotene (B1209433), can be achieved via methods like the acyloin condensation, a reductive coupling of esters. wikipedia.org The esterification to form 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (B1204436) is a subsequent, standard synthetic step.

Interdisciplinary Relevance in Chemical and Biological Sciences

The scientific interest in cyclopentenone derivatives spans multiple disciplines, largely due to their chemical reactivity and presence in biologically active molecules.

In the field of flavor and fragrance chemistry , cyclopentenones are significant. The parent compound, cyclotene, possesses a characteristic caramel-like, maple, and nutty aroma. perfumerflavorist.com The esterification of cyclotene with various carboxylic acids, such as butyric acid to yield 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate, is a common chemical strategy to modify and diversify these sensory profiles. The butyrate ester, for instance, introduces fruity and buttery notes to the original caramel (B1170704) scent profile. scent.vn

In the biological sciences , the cyclopentenone moiety is a key structural feature in prostaglandins, a class of lipid compounds involved in physiological processes like inflammation and blood pressure regulation. This has made cyclopentenones important intermediates in the total synthesis of these and other bioactive natural products. wikipedia.org Furthermore, some synthetic cyclopentenone derivatives have been investigated for their potential as anticancer agents, leveraging the electrophilic nature of the enone system to interact with biological nucleophiles. researchgate.net The analysis of these compounds is also relevant in pharmacokinetics, where methods like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify their presence. sielc.com

Structural Elucidation Research Contributions

The definitive structure of this compound has been established through standard chemical analysis and spectroscopic methods. Its registration under CAS Number 68227-51-0 provides a unique identifier for this specific chemical structure. chemnet.com The elucidation of its molecular architecture is based on the foundational understanding of its precursor, cyclotene, and the predictable outcome of its esterification with butyric acid.

Detailed research findings on the compound's physical and chemical characteristics are available through various chemical databases and commercial suppliers. These properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ | chemnet.comlookchem.com |

| Molecular Weight | 182.22 g/mol | scent.vn |

| Density | ~1.07 g/cm³ | chemnet.com |

| Boiling Point | 305.8 °C at 760 mmHg | chemnet.com |

| Flash Point | 134 °C | chemnet.com |

| Refractive Index | ~1.477 | chemnet.com |

| CAS Number | 68227-51-0 | chemnet.comsielc.comlookchem.com |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the butyrate chain (triplet, sextet, triplet), a singlet for the methyl group on the ring, and multiplets for the two methylene (B1212753) groups within the cyclopentenone ring. |

| ¹³C NMR | Signals for two carbonyl carbons (ester and ketone), two sp² hybridized carbons of the C=C bond, and various sp³ hybridized carbons of the methyl and methylene groups. |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of C=O stretching for the ketone (~1710 cm⁻¹) and the ester (~1760 cm⁻¹), as well as a C=C stretching band for the alkene (~1650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (182.22 g/mol) and characteristic fragmentation patterns related to the loss of the butyrate side chain or parts thereof. |

Structure

3D Structure

属性

IUPAC Name |

(2-methyl-5-oxocyclopenten-1-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-4-9(12)13-10-7(2)5-6-8(10)11/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJWBOKDKMEAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071289 | |

| Record name | 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Fruity nutty aroma | |

| Record name | Cyclotene butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water; soluble in fats and oils, Soluble (in ethanol) | |

| Record name | Cyclotene butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.063-1.069 (20°) | |

| Record name | Cyclotene butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68227-51-0 | |

| Record name | 2-Methyl-5-oxo-1-cyclopenten-1-yl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68227-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotene butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTENE BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQY4Q6ZUD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Methyl 5 Oxo 1 Cyclopenten 1 Yl Butyrate

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (B1204436), offering robust methods for separation and quantification.

Reverse phase (RP) HPLC is a common and effective method for analyzing 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate. sielc.com A specific RP-HPLC method utilizes a Newcrom R1 column, which is noted for its low silanol (B1196071) activity, providing good peak shape and separation. sielc.comsielc.com The mobile phase for this analysis typically consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This setup is well-suited for routine purity assessments and quantitative analysis of the compound. sielc.com

Table 1: Example Reverse Phase HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Compound | This compound |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Mode | Reverse Phase (RP) |

This table is based on a described analytical method. sielc.com

For applications requiring mass spectrometry (MS) detection, such as metabolite identification or trace-level analysis, the HPLC method must be adapted for compatibility. sielc.com Standard non-volatile acid modifiers like phosphoric acid are unsuitable for MS as they can suppress ionization and contaminate the instrument. The established method for this compound can be made MS-compatible by substituting phosphoric acid with a volatile alternative, such as formic acid, in the mobile phase. sielc.comsielc.com This simple change allows the eluent from the HPLC to be directly introduced into the mass spectrometer.

The demand for higher throughput in analytical laboratories has driven the adaptation of conventional HPLC methods to Ultrafast Liquid Chromatography (UPLC) systems. The analytical method for this compound can be transitioned to UPLC platforms by using columns packed with smaller particles, typically around 3 µm. sielc.comsielc.com This adaptation significantly reduces analysis time while maintaining or even improving separation efficiency, making it ideal for rapid screening and quality control applications.

The described liquid chromatography method for this compound is scalable. sielc.com This scalability allows the transition from analytical-scale separation to preparative-scale purification. sielc.comsielc.com By increasing the column diameter and sample load, the same chromatographic principles can be applied to isolate larger quantities of the compound. This is crucial for obtaining high-purity research materials or for separating and identifying minor impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds and is widely used for the identification and quantification of flavor compounds. rroij.com Purity analysis of commercially available this compound is commonly performed using gas chromatography, often indicating a purity of over 98%. starshinechemical.com

The retention index (RI) is a critical tool in GC for compound identification, converting retention times into a more stable and transferable metric. nih.gov The RI of a compound is determined by comparing its retention time to those of a homologous series of n-alkanes, where each n-alkane is assigned an RI value of 100 times its carbon number. analyticalcolumns.com The identification of this compound can be confirmed by matching its experimentally determined RI value with those in reference databases. nih.gov

The choice of GC column stationary phase is critical as it significantly influences the retention index. nih.gov

Non-polar columns (e.g., 100% dimethylpolysiloxane) primarily separate compounds based on their boiling points. analyticalcolumns.comnih.gov

Polar columns (e.g., polyethylene (B3416737) glycol - WAX) separate compounds based on differences in hydrogen bonding capacity, which is particularly useful for distinguishing between functionalities like esters, aldehydes, and alcohols. analyticalcolumns.comnih.gov

The RI value for an ester like this compound would differ significantly between a non-polar and a polar column, and this information is key to its structural elucidation. nih.gov However, it is important to note that variations in GC conditions, such as temperature programming rates and carrier gas flow, can affect RI values, making precise method control necessary for reproducible results between different systems. uib.no

Table 2: General Influence of Column Polarity on Compound Separation

| Column Type | Primary Separation Principle | Suited for Separating |

|---|---|---|

| Non-Polar (e.g., BP1) | Boiling Point | Aromatic hydrocarbons, unsaturated compounds |

| Polar (e.g., BP20 - WAX) | Hydrogen Bonding Capacity | Alcohols, diols, ethers, esters, ketones, aldehydes |

This table illustrates general principles of GC column selectivity. analyticalcolumns.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| n-Alkanes |

| Phosphoric acid |

Pyrolysis GC-MS for Thermal Degradation Product Analysis in Complex Matrices

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to characterize complex, non-volatile, and insoluble materials at a molecular level. shimadzu.com The method involves thermally decomposing a sample in an inert atmosphere, which breaks the substance into smaller, volatile fragments. shimadzu.com These fragments are then separated by gas chromatography and identified by mass spectrometry, providing a detailed fingerprint of the original material's chemical composition. shimadzu.com This technique is particularly valuable for analyzing polymers, resins, and other complex matrices without requiring sample pretreatment. shimadzu.com

In the context of this compound, Py-GC-MS can be employed to investigate its thermal stability and identify its degradation products. When subjected to the high temperatures of the pyrolyzer (typically 400-800°C), the ester and ring structures are expected to cleave. The resulting pyrogram would likely reveal key structural components of the molecule.

Anticipated Thermal Degradation Products:

Cyclopentenone Derivatives: The core ring structure may degrade into various substituted cyclopentenones. A primary product would likely be 3-methyl-2-cyclopenten-1-one.

Butyrate Fragments: The ester side chain is expected to yield butanoic acid, butene (via decarboxylation), and related C4 hydrocarbons.

Smaller Volatiles: Further fragmentation could produce smaller molecules such as carbon dioxide, carbon monoxide, and various short-chain alkanes and alkenes.

The precise distribution and identity of these products, as determined by their mass spectra and retention times, provide insight into the thermal decomposition pathways of the parent compound.

Table 1: Potential Thermal Degradation Products of this compound via Py-GC-MS

| Potential Product | Molecular Formula | Reason for Formation |

| 3-Methyl-2-cyclopenten-1-one | C₆H₈O | Cleavage of the ester linkage |

| Butanoic Acid | C₄H₈O₂ | Cleavage of the ester linkage |

| 1-Butene | C₄H₈ | Decarboxylation of the butyrate moiety |

| Carbon Dioxide | CO₂ | Fragmentation of the ester and ketone groups |

Untargeted Metabolomic Analysis in Biological Samples

Untargeted metabolomics is a comprehensive approach used to identify and quantify a wide array of small molecules (metabolites) within a biological sample, such as plasma, urine, or tissue. nih.gov This global profiling provides a snapshot of the metabolic state of an organism and can reveal how it responds to external stimuli, such as the introduction of a foreign compound. The methodology typically involves advanced separation techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) to detect as many metabolites as possible. nih.gov

While specific studies on the metabolomic profile of this compound are not publicly documented, the application of this technique would be invaluable for understanding its biotransformation. If introduced into a biological system, the compound would likely undergo enzymatic modification. An untargeted metabolomics workflow to study this would involve:

Administering the compound to a model system (e.g., cell culture or animal model).

Collecting biological fluids (e.g., plasma, urine) at various time points.

Analyzing the samples using LC-HRMS.

Comparing the metabolic profiles of treated samples against control samples to identify new or altered metabolites.

Expected Metabolic Transformations:

Ester Hydrolysis: The most probable metabolic pathway is the hydrolysis of the ester bond by carboxylesterases, yielding 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) and butyric acid.

Phase II Conjugation: The resulting hydroxyl group on the cyclotene (B1209433) moiety or the butyric acid could undergo glucuronidation or sulfation to increase water solubility and facilitate excretion. nih.gov

Oxidation: The alkyl chain of the butyrate or the methyl group on the cyclopentenone ring could be subject to oxidation by cytochrome P450 enzymes.

Identifying these metabolites through an untargeted approach would provide crucial information on the compound's metabolic fate and clearance from a biological system. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. utsouthwestern.edubeilstein-journals.org The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum reveal the electronic environment and connectivity of protons, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. rsc.org

For this compound, NMR analysis provides definitive confirmation of its structure. The presence of both sp² (alkene and carbonyl) and sp³ (aliphatic) carbons and hydrogens results in a distinct set of signals. Although a public, fully assigned spectrum is not available, the expected chemical shifts can be predicted based on known values for similar functional groups and structural motifs. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Butyrate-CH₂ (α to C=O) | ~ 2.4 | Triplet (t) | 2H |

| Butyrate-CH₂ (β to C=O) | ~ 1.7 | Sextet (sxt) | 2H |

| Butyrate-CH₃ | ~ 1.0 | Triplet (t) | 3H |

| Ring-CH₃ (on C=C) | ~ 2.1 | Singlet (s) | 3H |

| Ring-CH₂ (α to C=C) | ~ 2.5 | Multiplet (m) | 2H |

| Ring-CH₂ (α to C=O) | ~ 2.7 | Multiplet (m) | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone C=O | ~ 205 |

| Ester C=O | ~ 172 |

| Ring C=C (C-O) | ~ 155 |

| Ring C=C (C-CH₃) | ~ 145 |

| Butyrate-CH₂ (α to C=O) | ~ 36 |

| Ring-CH₂ (α to C=O) | ~ 35 |

| Ring-CH₂ (α to C=C) | ~ 30 |

| Butyrate-CH₂ (β to C=O) | ~ 18 |

| Butyrate-CH₃ | ~ 14 |

| Ring-CH₃ | ~ 12 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. scispace.com It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. scispace.com

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent peaks would be from the two carbonyl groups (ketone and ester). openstax.org The conjugation of the ketone with the carbon-carbon double bond shifts its absorption to a lower wavenumber compared to a saturated ketone. libretexts.org The ester carbonyl will appear at a higher wavenumber. libretexts.org

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | ~ 1740-1760 | Strong |

| Ketone Carbonyl (C=O) | Stretch (conjugated) | ~ 1690-1715 | Strong |

| Alkene (C=C) | Stretch (conjugated) | ~ 1640-1660 | Medium |

| Ester (C-O) | Stretch | ~ 1200-1250 | Strong |

| C-H (sp³) | Stretch | 2850-2960 | Medium-Strong |

| C-H (sp²) | Stretch | 3020-3100 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule. This technique is primarily used to analyze molecules containing chromophores, which are typically systems of conjugated double bonds. In this compound, the α,β-unsaturated ketone system (the cyclopentenone ring) acts as the primary chromophore. This conjugated system is expected to absorb UV light, corresponding to a π → π* electronic transition. A UV-Vis spectrum for this compound is noted as being available in some databases. sielc.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass. nih.gov The molecular formula of this compound is C₁₀H₁₄O₃. chemspider.com

The calculated monoisotopic mass of this compound can be compared with the experimentally determined mass from an HRMS instrument to confirm its identity with high confidence. Furthermore, HRMS can be coupled with fragmentation techniques (MS/MS) to elucidate the structure of the molecule. When the parent ion is fragmented, the accurate mass of the resulting fragment ions can be measured, providing strong evidence for the connectivity of the atoms.

Table 5: HRMS Data and Plausible Fragmentation for this compound

| Ion | Formula | Calculated Accurate Mass (m/z) | Description |

| [M+H]⁺ | C₁₀H₁₅O₃⁺ | 183.1016 | Protonated molecular ion |

| [M+Na]⁺ | C₁₀H₁₄O₃Na⁺ | 205.0835 | Sodiated molecular ion |

| [M-C₄H₇O]⁺ | C₆H₇O₂⁺ | 111.0441 | Fragment from loss of the butyryl group |

| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.0491 | Butyryl cation fragment |

Biological and Pharmacological Investigations of 2 Methyl 5 Oxo 1 Cyclopenten 1 Yl Butyrate and Its Structural Analogs

In Vitro Cellular Response Studies

The biological effects of butyrate (B1204436) and its prodrugs have been extensively studied across a variety of cell lines. These compounds are known to induce multiple cellular responses, primarily including the inhibition of cell proliferation, induction of differentiation, and promotion of apoptosis, particularly in cancer cells.

One of the most consistent findings is the anti-proliferative effect of butyrate in colon cancer cells. mdpi.com The half-maximal inhibitory concentrations (IC50) for butyrate vary depending on the cell line and the duration of exposure, indicating cell-type-specific efficacy. mdpi.com For example, studies have determined the IC50 values for butyrate in different human colon cancer cell lines over various time points. mdpi.com Prodrugs, such as pivaloyloxymethyl butyrate (AN-9), have been shown to be more potent than butyric acid itself at inducing these effects, likely due to improved cellular uptake and subsequent release of the active butyrate molecule. nih.govnih.gov In porcine intestinal epithelial (IPEC-J2) cells, higher concentrations of sodium butyrate were found to decrease cell viability and induce apoptosis. nih.gov

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| HCT116 (Human Colon Cancer) | Butyrate | Inhibited cell proliferation and induced apoptosis; IC50 of 0.83 mM at 48h. mdpi.com | mdpi.com |

| HT-29 (Human Colon Cancer) | Butyrate | Inhibited cell proliferation; IC50 of 2.42 mM at 48h. mdpi.com | mdpi.com |

| Caco-2 (Human Colon Cancer) | Butyrate | Inhibited cell proliferation; IC50 of 2.15 mM at 72h. mdpi.com | mdpi.com |

| HL-60 (Human Promyelocytic Leukemia) | Pivaloyloxymethyl butyrate (AN-9) | Induced differentiation and inhibited proliferation. nih.gov | nih.gov |

| IPEC-J2 (Porcine Intestinal Epithelial) | Sodium Butyrate | Inhibited proliferation by inducing G0/G1 cell cycle arrest; induced apoptosis at high concentrations. nih.gov | nih.gov |

In Vivo Model Systems for Biological Activity Assessment

The therapeutic potential of butyrate is limited by its rapid metabolism and clearance in the body. nih.gov To overcome this, various prodrugs have been developed and tested in animal models for a range of diseases. These in vivo studies aim to confirm the biological activity observed in vitro and assess the therapeutic potential of sustained butyrate delivery.

Pivaloyloxymethyl butyrate (AN-9), a well-studied prodrug, has demonstrated significant antitumor activity in several mouse models. nih.gov In a B16F0 melanoma model, treatment with AN-9 led to a significant increase in the lifespan of the animals. nih.gov It also reduced the lung tumor burden in a metastatic melanoma model (B16F10.9) and showed therapeutic effects against metastases from 3LL Lewis lung carcinoma cells. nih.gov Another butyrate prodrug, tributyrin (B1683025), has also been evaluated in rodent models, showing that oral administration can lead to substantial plasma butyrate concentrations. aacrjournals.org

More recently, advanced delivery systems have been explored. Injectable, polymeric micelle-based butyrate prodrugs have been used to target the lymphatic system. nih.gov In a mouse model of rheumatoid arthritis, subcutaneous injections of these micelles prevented the onset of the disease by promoting tolerogenic phenotypes in T cells and myeloid cells. nih.gov This highlights the potential of butyrate prodrugs in managing inflammatory and autoimmune diseases. nih.govnih.gov

Mechanisms of Action Research: Focus on Ester Hydrolysis and Butyrate-Mediated Pathways

The biological activity of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate and its structural analogs is predicated on the initial hydrolysis of the ester bond. This reaction releases the cyclopentenone moiety and, more importantly, butyric acid (butyrate). Once released, butyrate mediates its diverse biological effects through several well-characterized pathways.

Butyrate is a natural ligand for several G-protein coupled receptors (GPCRs), which are key regulators of immune and metabolic functions. ahajournals.orgnih.gov The primary GPCRs activated by butyrate include GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109a (also known as HCAR2). mdpi.comnih.gov

GPR41 and GPR43: These receptors are expressed in various tissues, including intestinal epithelial cells and immune cells. nih.govfrontiersin.org Their activation by short-chain fatty acids like butyrate can influence gut motility, hormone secretion, and inflammatory responses. frontiersin.orgnih.gov For example, the interaction between butyrate and GPR43 on neutrophils can inhibit their recruitment, playing an anti-inflammatory role in chronic inflammation. frontiersin.org

GPR109a: Activation of GPR109a by butyrate is a key mechanism for its anti-inflammatory effects in the colon. youtube.com This pathway can inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling cascade. youtube.com

One of the most significant mechanisms of butyrate's action is the inhibition of histone deacetylases (HDACs). nih.govpnas.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate causes hyperacetylation of histones. nih.govcapes.gov.br This process alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of a subset of genes (estimated to be around 2% of mammalian genes). nih.gov

This epigenetic modification is central to many of butyrate's anticancer effects. nih.gov For instance, HDAC inhibition by butyrate can lead to the transcriptional activation of tumor suppressor genes like p21Waf1/Cip1, which in turn inhibits cyclin-dependent kinases to arrest the cell cycle. nih.gov This mechanism links the metabolic function of butyrate directly to the regulation of gene expression, cell proliferation, and apoptosis. nih.govnih.gov

Butyrate is a potent modulator of the immune system, exerting primarily anti-inflammatory effects. nih.govbrill.com These effects are mediated through both HDAC inhibition and GPCR activation. nih.gov By inhibiting the NF-κB pathway, butyrate can significantly down-regulate the expression of genes involved in the inflammatory response. nih.govnih.govbrill.com

Studies in human intestinal epithelial cells have shown that butyrate exposure decreases the expression of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interferon-gamma, and Toll-like receptor 2. nih.govbrill.com In macrophages, butyrate treatment reduces the production of inflammatory cytokines such as IL-6 and IL-12. nih.govpnas.org Furthermore, butyrate plays a crucial role in maintaining gut homeostasis and immune tolerance by promoting the differentiation of regulatory T cells (Tregs), which suppress excessive immune responses. nih.govahajournals.org

In the context of disease, particularly cancer, butyrate's ability to control cell fate is of significant therapeutic interest. The compound's impact stems from its ability to halt cell proliferation, induce terminal differentiation, and trigger programmed cell death (apoptosis). nih.govspandidos-publications.com

Cell Proliferation: Butyrate can arrest the cell cycle, often in the G0/G1 phase. nih.gov This is frequently achieved by upregulating cell cycle inhibitors like p21 and p27 and downregulating cyclins such as Cyclin D1. nih.govnih.gov

Differentiation: In various cancer cell lines, including leukemia, butyrate and its prodrugs can induce the cells to differentiate into mature, non-proliferating cell types. nih.govnih.gov

Apoptosis: Butyrate promotes apoptosis in cancer cells through multiple mechanisms. It can alter the balance of pro-apoptotic and anti-apoptotic proteins, for example, by increasing the Bax/Bcl-2 ratio. spandidos-publications.comnih.gov It can also sensitize cancer cells to other apoptosis-inducing agents. For instance, butyrate upregulates the death receptor DR5, making colon cancer cells more susceptible to apoptosis mediated by the TRAIL ligand. oup.com

Gut Microbiota-Host Interactions and Metabolite Production Research

The interaction between xenobiotics and the gut microbiota is a critical area of research, as the biotransformation of compounds by intestinal microorganisms can significantly alter their bioavailability, bioactivity, and potential toxicity. nih.govnih.govmdpi.com While direct studies on the metabolism of this compound by the gut microbiota are not extensively documented in current literature, it is possible to infer potential metabolic pathways based on the known enzymatic capabilities of gut bacteria toward its constituent functional groups: an ester linkage, a cyclopentenone ring, and a butyrate moiety. nih.gov

Upon ingestion, this compound would likely undergo hydrolysis by microbial esterases. The gut microbiota possesses a wide array of hydrolytic enzymes capable of cleaving ester bonds. nih.gov This initial biotransformation would release two separate molecules into the gut lumen: 2-methyl-5-oxocyclopent-1-en-1-ol and butyric acid (butyrate).

Butyrate Production and Significance:

Butyrate is a well-characterized short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by various gut bacteria, including species from the genera Clostridium, Eubacterium, and Roseburia. mdpi.com It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. mdpi.com The release of butyrate from this compound could contribute to the local pool of this important SCFA, potentially influencing intestinal barrier function, immune regulation, and cellular processes in the host. mdpi.com

Metabolism of the Cyclopentenone Moiety:

The fate of the 2-methyl-5-oxocyclopent-1-en-1-ol moiety is less certain but can be hypothesized based on known microbial metabolic reactions. The gut microbiota is known for its reductive capabilities. nih.gov The α,β-unsaturated ketone of the cyclopentenone ring is a potential target for microbial enzymes. It could undergo reduction of the carbon-carbon double bond or the ketone group. Furthermore, cyclopentenone structures are known to react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through Michael addition. wikipedia.org This reactivity is a key aspect of the biological activity of many cyclopentenone-containing compounds. wikipedia.org

The biotransformation of xenobiotics by the gut microbiota can be extensive and is dependent on the composition of an individual's microbiome. nih.gov The table below summarizes the potential key metabolic transformations that this compound may undergo in the gut.

| Metabolic Reaction | Enzyme Class (Putative) | Substrate | Potential Product(s) | Significance |

| Ester Hydrolysis | Esterases | This compound | 2-Methyl-5-oxocyclopent-1-en-1-ol, Butyric acid | Release of bioactive butyrate and the cyclopentenone moiety. |

| Ketone Reduction | Reductases | 2-Methyl-5-oxocyclopent-1-en-1-ol | 2-Methyl-1,5-dihydroxycyclopent-1-ene | Alteration of the biological activity of the cyclopentenone ring. |

| Double Bond Reduction | Reductases | 2-Methyl-5-oxocyclopent-1-en-1-ol | 2-Methyl-5-oxocyclopentan-1-ol | Saturation of the α,β-unsaturated system, potentially reducing reactivity. |

| Michael Addition | N/A (Chemical Reaction) | 2-Methyl-5-oxocyclopent-1-en-1-ol | Cysteine adducts | Covalent modification of microbial or host proteins, influencing biological activity. |

Structure-Activity Relationship (SAR) Studies of Cyclopentenone Butyrates

The Cyclopentenone Ring:

The cyclopentenone core is a common motif in many biologically active natural products and synthetic compounds. researchgate.net The α,β-unsaturated ketone is a Michael acceptor, capable of reacting with cellular nucleophiles, which is often crucial for the compound's biological effects. wikipedia.org The planarity and electronic properties of the ring system are important for receptor binding and enzymatic interactions.

Influence of Substituents on the Cyclopentenone Ring:

The Ester Side Chain:

The nature of the ester group at the C-1 position is a critical determinant of activity. In studies of other classes of compounds, such as ketamine esters, the length and branching of the ester chain have been shown to significantly affect potency and metabolism. frontiersin.org For cyclopentenone butyrates, variations in the length of the acyl chain (e.g., acetate, propionate, valerate) would alter the lipophilicity and potentially the affinity for target enzymes or receptors. The replacement of the butyrate with other functional groups, such as amides or ethers, would also be expected to have a profound impact on the compound's biological profile.

The following table outlines hypothetical SAR trends for cyclopentenone butyrates based on studies of analogous compounds.

| Structural Modification | Hypothesized Effect on Biological Activity | Rationale based on Analogous Compounds |

| Alteration of the Ester Chain Length | ||

| Shorter acyl chain (e.g., acetate) | May decrease lipophilicity, potentially altering cell permeability and target binding. | SAR studies on other esters often show an optimal chain length for activity. |

| Longer acyl chain (e.g., hexanoate) | May increase lipophilicity, potentially enhancing membrane interactions but could also lead to steric hindrance. | Increased lipophilicity can improve membrane permeability up to a certain point. |

| Modification of the Cyclopentenone Ring | ||

| Removal of the methyl group | May alter steric interactions with the target, potentially increasing or decreasing activity. | Substituents on ring systems often play a key role in defining selectivity and potency. |

| Introduction of other substituents (e.g., hydroxyl, halogen) | Would significantly alter the electronic and steric properties of the ring, leading to changes in reactivity and target affinity. | The addition of electron-withdrawing or -donating groups can modulate the reactivity of the Michael acceptor. |

| Modification of the Butyrate Moiety | ||

| Isomeric forms of butyrate (e.g., isobutyrate) | Could lead to different spatial arrangements, affecting binding to chiral pockets in target proteins. | Stereochemistry is a critical factor in the activity of many pharmaceuticals. |

Metabolic Fate and Biotransformation of 2 Methyl 5 Oxo 1 Cyclopenten 1 Yl Butyrate

Enzymatic Hydrolysis Pathways and Esterase Activity

The primary and most anticipated metabolic reaction for 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (B1204436) is enzymatic hydrolysis. This reaction involves the cleavage of the ester bond, catalyzed by a broad class of enzymes known as esterases, which are ubiquitously present in the body, particularly in the liver, plasma, and gastrointestinal tract.

The hydrolysis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate results in the formation of butyric acid and 2-hydroxy-3-methyl-2-cyclopenten-1-one. This process is a crucial first step that liberates the constituent alcohol and carboxylic acid, allowing them to enter their respective metabolic pathways. The efficiency of this hydrolysis can be influenced by the specific type of esterase involved and the physiological environment. While direct studies on this specific ester are not extensively available, the general mechanism of ester hydrolysis is well-established. nih.govyoutube.com

Expected Hydrolysis Reaction:

| Reactant | Enzyme | Product 1 | Product 2 |

| This compound | Esterases | Butyric acid | 2-Hydroxy-3-methyl-2-cyclopenten-1-one |

In Vivo Metabolite Identification and Profiling Research

Following enzymatic hydrolysis, the resulting metabolites, butyric acid and 2-hydroxy-3-methyl-2-cyclopenten-1-one, undergo further biotransformation.

Butyric Acid:

Butyric acid, a short-chain fatty acid, is a well-studied endogenous compound. Once liberated, it is readily absorbed and metabolized. The primary metabolic pathway for butyric acid is β-oxidation, which occurs within the mitochondria of various cells, particularly in the liver and colonocytes. researchgate.net This process breaks down the fatty acid into acetyl-CoA, which can then enter the citric acid cycle (TCA cycle) for energy production or be used in the synthesis of other molecules. researchgate.netmdpi.com Butyric acid is known to be rapidly eliminated from the bloodstream. nih.gov

2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene):

The metabolic fate of cyclotene (B1209433) is less definitively characterized in the scientific literature. It is a known flavoring agent found in various foods and is a natural component of maple syrup. wikipedia.orgacs.orgscentree.co As a cyclic ketone and enol, it possesses reactive functional groups that can be targeted by metabolic enzymes. Potential metabolic pathways could include oxidation of the hydroxyl group, reduction of the keto group, or ring-opening reactions. However, detailed in vivo metabolite profiling studies specifically for cyclotene are not widely reported. It is known to be a metabolite of the yeast Saccharomyces cerevisiae. nih.gov

Pharmacokinetic Implications of Biotransformation Products

The pharmacokinetic profile of this compound is largely influenced by the rapid hydrolysis and subsequent metabolism of its products.

The liberation of butyric acid leads to a rapid increase in its plasma concentration, followed by a swift decline due to its efficient metabolism. Studies on the pharmacokinetics of orally administered butyrate derivatives have shown a short half-life. For instance, in humans, the elimination half-life of butyrate has been reported to be very short, in the order of minutes. nih.gov A study comparing different butyrate products found that sodium butyrate and lysine (B10760008) butyrate exhibited greater bioavailability and a more rapid systemic appearance compared to tributyrin (B1683025), which requires enzymatic cleavage. journalofexerciseandnutrition.comjournalofexerciseandnutrition.com This suggests that the initial hydrolysis of this compound is a key determinant of the rate at which butyrate becomes available systemically.

Pharmacokinetic Parameters of Butyrate (from various delivery forms):

| Parameter | Sodium Butyrate (Oral) | Tributyrin (Oral) | Reference |

| Tmax (min) | 22.5 ± 7.91 | 51.5 ± 21.7 | journalofexerciseandnutrition.comjournalofexerciseandnutrition.com |

| Cmax (µg/mL) | 2.51 ± 4.13 | 0.91 ± 1.65 | journalofexerciseandnutrition.comjournalofexerciseandnutrition.com |

| AUC₀₋₂₁₀ (µg/mL/min) | 144 ± 214 | 108 ± 190 | journalofexerciseandnutrition.comjournalofexerciseandnutrition.com |

| Half-life (in mice/rabbits, min) | < 5 | - | nih.gov |

| Half-life (in humans, min) | ~0.5 (initial), ~13.7 (terminal) | - | nih.gov |

This table presents data for butyrate delivered via sodium butyrate and tributyrin as surrogates to illustrate the expected rapid absorption and clearance of the butyrate moiety from this compound following hydrolysis.

Derivatives and Analogs of 2 Methyl 5 Oxo 1 Cyclopenten 1 Yl Butyrate: Synthesis and Characterization

Design and Synthesis of Novel Cyclopentenone Ester Derivatives

The synthesis of novel derivatives of 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate (B1204436) can be approached by modifying either the cyclopentenone core or the butyrate ester side chain. The construction of the core cyclopentenone ring is often the most complex challenge, and several powerful synthetic methods are available.

Prominent among these are the Nazarov cyclization and the Pauson-Khand reaction. wikipedia.orgnumberanalytics.comlibretexts.org The Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgnumberanalytics.comorganic-chemistry.org By strategically choosing the substituents on the divinyl ketone precursor, a variety of substituted cyclopentenones can be synthesized. For instance, to generate analogs of the target compound, one could envision a divinyl ketone with a methyl group at the appropriate position and other variable substituents to explore structure-activity relationships. The reaction is typically promoted by a Lewis acid or a protic acid. wikipedia.org Modern variants of this reaction have been developed to improve efficiency and control. organic-chemistry.org

The Pauson-Khand reaction is another cornerstone in cyclopentenone synthesis, involving a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. libretexts.orgjk-sci.comwikipedia.org This reaction is particularly effective for constructing fused bicyclic systems but can also be applied in an intermolecular fashion. wikipedia.org The synthesis of analogs of 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate via this method would involve reacting a substituted alkene and alkyne in the presence of a carbon monoxide source. The regioselectivity of the intermolecular Pauson-Khand reaction can sometimes be a challenge, but intramolecular versions offer excellent control. jk-sci.com

Once the desired substituted 2-methyl-5-oxocyclopent-1-enol (the precursor alcohol, also known as methylcyclopentenolone when the substituent is at C3) is obtained, esterification with different carboxylic acids (or their activated derivatives, such as acid chlorides or anhydrides) can generate a library of ester derivatives. For example, reacting 2-methyl-5-oxocyclopent-1-enol with propionyl chloride, hexanoyl chloride, or benzoyl chloride would yield the corresponding propionate, hexanoate, and benzoate (B1203000) esters, respectively. This modular approach allows for the systematic variation of the ester group to probe its influence on the compound's properties.

A hypothetical synthetic scheme for generating a library of such derivatives is presented below:

Scheme 1: General Synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl Ester Derivatives

The characterization of these newly synthesized derivatives would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of the ketone and ester functional groups, and mass spectrometry to determine the molecular weight.

Stereoisomeric Forms and Enantiomeric Purity Research

The cyclopentenone ring in derivatives of this compound can contain stereocenters, leading to the existence of stereoisomers. For instance, if a substituent is introduced at the C4 position of the cyclopentenone ring, this center becomes chiral. The synthesis of single enantiomers of such chiral cyclopentenones is of significant interest as the biological or sensory properties of enantiomers can differ dramatically.

Several strategies can be employed to obtain enantiomerically pure cyclopentenone derivatives. One approach is the use of chiral starting materials. thieme-connect.com Alternatively, asymmetric synthesis methods can be employed, such as the use of chiral catalysts in the Nazarov or Pauson-Khand reactions. organic-chemistry.orgwikipedia.org

A widely used method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. acs.org Enzymatic kinetic resolution is a particularly powerful technique for this purpose, especially for hydroxylated cyclopentenone precursors. acs.orgresearchgate.net In this method, a lipase (B570770) enzyme is used to selectively acylate or deacylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. For example, the enzymatic kinetic resolution of racemic 4-hydroxy-cyclopentenone derivatives has been studied extensively. researchgate.net

The enantiomeric purity of the resolved products is typically determined by chiral chromatography (e.g., chiral HPLC or GC) or by NMR spectroscopy using chiral shift reagents.

The following table presents hypothetical data from an enzymatic resolution of a racemic 4-hydroxy-2-methylcyclopentenone, a key precursor to chiral analogs of the target compound.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee %) | Enantiomeric Excess of Ester Product (ee %) |

|---|---|---|---|---|---|

| Lipase PS (Amano) | Vinyl Acetate | Diisopropyl ether | 48 | >99 (S) | 96 (R) |

| Candida antarctica Lipase B (CALB) | Vinyl Butyrate | Toluene | 51 | 98 (S) | >99 (R) |

| Pseudomonas cepacia Lipase | Acetic Anhydride | Hexane | 45 | 95 (S) | 92 (R) |

This data illustrates how different enzymes and reaction conditions can influence the efficiency and selectivity of the resolution, allowing for access to both enantiomers of the chiral building block.

Structure-Property and Structure-Activity Relationship Studies within Derivative Libraries

Systematic modifications of the chemical structure of this compound and its analogs allow for the investigation of structure-property relationships (SPR) and structure-activity relationships (SAR). In the context of flavor and fragrance, these studies aim to understand how changes in the molecule's structure affect its sensory properties, such as odor and taste.

Methyl cyclopentenolone and its homologs are known for their caramel-like and nutty aromas. chemicalbook.comodowell.com By creating a library of derivatives of this compound, one could investigate how the length and branching of the ester alkyl chain, as well as substitutions on the cyclopentenone ring, influence the perceived scent. For example, it is known in flavor chemistry that the size and shape of an ester molecule can significantly impact its aroma profile. youtube.com

A hypothetical study might involve synthesizing a series of esters (acetate, propionate, pentanoate, etc.) and evaluating their odor characteristics. Furthermore, introducing substituents at the C4 or C5 positions of the cyclopentenone ring would alter the molecule's polarity and shape, likely leading to different sensory perceptions.

The following table outlines a hypothetical library of derivatives and the potential properties being investigated.

| Derivative | Structural Modification | Expected Change in Property | Potential Application |

|---|---|---|---|

| 2-Methyl-5-oxo-1-cyclopenten-1-yl acetate | Shorter ester chain | Increased volatility, potentially sharper aroma | Flavor, Fragrance |

| 2-Methyl-5-oxo-1-cyclopenten-1-yl hexanoate | Longer ester chain | Decreased volatility, potentially fruitier or fattier notes | Flavor, Fragrance |

| 4-Hydroxy-2-methyl-5-oxo-1-cyclopenten-1-yl butyrate | Addition of a hydroxyl group | Increased polarity, altered solubility and receptor binding | Pharmaceutical intermediate |

| 2,4-Dimethyl-5-oxo-1-cyclopenten-1-yl butyrate | Additional methyl group on the ring | Increased lipophilicity, altered steric profile | Flavor, Agrochemical |

These studies are crucial for the rational design of new compounds with desired properties, whether for use as flavor ingredients, in perfumery, or as intermediates in the synthesis of more complex molecules.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 5 Oxo 1 Cyclopenten 1 Yl Butyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (B1204436), these calculations would provide valuable insights into its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential map.

This analysis would help in identifying the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity. For instance, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. Reactivity descriptors such as electronegativity, hardness, and softness, derived from these calculations, would offer a quantitative measure of the compound's chemical behavior.

Table 1: Hypothetical Quantum Chemical Properties of 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Data not available |

| Dipole Moment | Measure of the molecule's overall polarity | Data not available |

| Electron Affinity | Energy released when an electron is added | Data not available |

| Ionization Potential | Energy required to remove an electron | Data not available |

Note: The table above is illustrative of the data that would be generated from quantum chemical calculations. No experimental or calculated values for this compound were found in the reviewed literature.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. If a biological target for this compound were identified, MD simulations could be employed to investigate the dynamics of their interaction.

These simulations would provide a detailed view of how the compound binds to its target protein, the stability of the resulting complex, and the conformational changes that may occur in both the compound and the protein upon binding. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of the protein's residues. Such studies are crucial for understanding the mechanism of action at a molecular level.

In Silico Prediction of Biological Activity and ADME Profiles

In the absence of experimental data, computational methods can be used to predict the biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Various online tools and software packages utilize quantitative structure-activity relationship (QSAR) models and other algorithms to make these predictions based on the compound's chemical structure.

For this compound, these in silico predictions could suggest potential therapeutic applications by comparing its structural features to those of known bioactive molecules. mdpi.com Similarly, the prediction of its ADME profile would be essential in early-stage drug discovery to evaluate its potential as a drug candidate, assessing properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 2: Predicted ADME Properties for this compound

| ADME Property | Description | Predicted Value |

| LogP | Octanol-water partition coefficient, indicating lipophilicity | 1.89 sielc.com |

| Topological Polar Surface Area (TPSA) | A predictor of drug transport properties | Data not available |

| Aqueous Solubility | The maximum concentration of the compound in water | Data not available |

| Blood-Brain Barrier Permeability | The ability to cross into the central nervous system | Data not available |

| Human Intestinal Absorption | The extent of absorption after oral administration | Data not available |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes | Data not available |

Note: With the exception of LogP, specific predicted ADME values for this compound are not available in the literature reviewed.

Docking Studies for Potential Biological Target Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov Docking studies could be used to screen this compound against a library of known biological targets, such as enzymes and receptors, to identify potential protein partners.

The results of these docking studies would be ranked based on a scoring function that estimates the binding affinity between the compound and each target. High-ranking hits would then be considered potential biological targets for further experimental validation. This approach can significantly accelerate the process of identifying a compound's mechanism of action. The interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues in the binding site of the target protein would also be analyzed to understand the basis of the binding. biorxiv.org

While the foundational chemical identity of this compound is established, the field of computational chemistry and molecular modeling has yet to direct its focus on this specific compound in the published literature. The frameworks for quantum chemical calculations, molecular dynamics simulations, in silico predictions, and docking studies exist and are routinely applied to other molecules. The application of these powerful computational tools to this compound would undoubtedly provide a wealth of information regarding its electronic properties, reactivity, potential biological activities, and mechanisms of action. Such studies are a prerequisite for any future exploration of this compound's potential applications in medicinal chemistry or materials science.

Environmental Fate and Ecotoxicological Considerations of 2 Methyl 5 Oxo 1 Cyclopenten 1 Yl Butyrate

Biodegradation Pathways in Aquatic and Terrestrial Environments

Currently, there is a notable absence of specific scientific literature detailing the biodegradation pathways of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (B1204436) in either aquatic or terrestrial environments. While general principles of ester hydrolysis would suggest a potential initial breakdown into 2-methyl-5-oxocyclopent-1-enol and butyric acid, empirical data from studies on relevant microbial consortia or soil matrices are not publicly available. Research has not yet characterized the specific microorganisms or enzymatic processes responsible for its degradation, nor have the subsequent metabolic fates of its potential initial breakdown products been elucidated in environmental systems.

Photodegradation Mechanisms and Product Identification

Detailed studies on the photodegradation mechanisms of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate are not present in the current body of scientific research. The potential for direct photolysis by solar radiation or indirect photodegradation mediated by photochemically produced reactive species, such as hydroxyl radicals in the atmosphere or aquatic environments, has not been investigated. Consequently, the rates of photodegradation, the quantum yield, and the identity of any resulting photoproducts remain unknown.

Ecotoxicity Studies in Model Organisms

A comprehensive search of available toxicological databases and scientific literature reveals a lack of specific ecotoxicity studies conducted on this compound using standard model organisms. There are no published data regarding its acute or chronic toxicity to representative aquatic organisms (such as fish, daphnids, or algae) or terrestrial organisms (such as earthworms or soil microorganisms). Therefore, key ecotoxicological endpoints, including the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC), have not been determined for this compound.

Conclusion and Future Research Perspectives for 2 Methyl 5 Oxo 1 Cyclopenten 1 Yl Butyrate

Summary of Current Research Landscape and Key Findings

The current research landscape for 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (B1204436), also known as cyclotene (B1209433) butyrate, is predominantly focused on its identity and application within the flavor industry. thegoodscentscompany.comchemnet.com It is recognized for its fruity aroma and is used as a flavoring agent in various products. thegoodscentscompany.com The bulk of available data consists of its fundamental chemical and physical properties, which are crucial for its application and analysis.

Key findings are primarily related to its analytical characterization. For instance, a reverse-phase High-Performance Liquid Chromatography (HPLC) method has been developed for its analysis. sielc.com This method utilizes a mobile phase of acetonitrile (B52724), water, and phosphoric acid, and is scalable for preparative separation to isolate impurities. sielc.com For applications requiring Mass Spectrometry (MS), the phosphoric acid can be substituted with formic acid. sielc.com

The cyclopentenone structural motif, a core component of this molecule, is a subject of broader research due to its presence in a wide array of bioactive target molecules and its versatility for chemical modifications. acs.orgacs.orgnih.gov However, specific research into the biological or advanced chemical properties of the butyrate ester of cyclotene is limited. The compound is mainly documented in chemical databases and by suppliers of flavor and fragrance ingredients. thegoodscentscompany.comcymitquimica.comthegoodscentscompany.com

Below are the compiled physical and chemical properties of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C10H14O3 | thegoodscentscompany.comstarshinechemical.comchemspider.com |

| Molecular Weight | 182.22 g/mol | thegoodscentscompany.comstarshinechemical.com |

| Appearance | Colorless to light yellow clear liquid | thegoodscentscompany.comstarshinechemical.com |

| Boiling Point | 305.00 to 306.00 °C @ 760.00 mm Hg; 116.00 to 117.00 °C @ 2.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 134 °C (273.2 °F) | thegoodscentscompany.comstarshinechemical.com |

| Specific Gravity | 1.06300 to 1.06900 @ 20.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.47600 to 1.48200 @ 20.00 °C | thegoodscentscompany.com |

| Purity (GC) | >98.0% | starshinechemical.comcalpaclab.com |

| CAS Number | 68227-51-0 | thegoodscentscompany.comchemnet.comsielc.com |

Unexplored Research Avenues and Methodological Challenges

Despite its established use, several research avenues for this compound remain largely unexplored. The broader class of chiral cyclopentenones, to which this compound belongs, is a significant area of synthetic chemistry research, suggesting that a key unexplored area is the stereochemistry of this molecule. acs.orgacs.org

Unexplored Research Avenues:

Stereoisomer-Specific Properties: The molecule possesses a chiral center, meaning it can exist in different stereoisomeric forms. Research into the synthesis and separation of these individual enantiomers could reveal unique flavor profiles or biological activities for each.

Biological Activity: While used as a flavoring agent, its metabolic fate and potential biological or toxicological effects have not been extensively studied. The cyclopentenone ring is a known structural motif in some biologically active compounds, including some with cytotoxic properties, warranting further investigation into the specific activity of this ester derivative. researchgate.net

Advanced Synthesis Methods: Research into more efficient, sustainable, or stereoselective methods for its synthesis could be valuable. This includes enzymatic resolutions, which have been successfully applied to other hydroxylated cyclopentenones. acs.org

Flavor Chemistry: A deeper dive into its flavor chemistry could explore its interaction with other flavor molecules, its stability under different food processing conditions, and the precise sensory receptors it interacts with.

Methodological Challenges:

Enantioselective Synthesis: A significant challenge in cyclopentenone chemistry is achieving high enantioselectivity. acs.org Developing robust and cost-effective methods to synthesize specific enantiomers of this compound presents a considerable synthetic challenge.

Purification and Analysis of Stereoisomers: Separating and analyzing individual stereoisomers requires specialized analytical techniques, such as chiral chromatography, which can be complex and costly to develop.

Quantification in Complex Matrices: Accurately quantifying this compound in complex food matrices can be challenging due to the presence of interfering compounds. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are necessary for accurate detection and quantification. arxiv.org

Potential for Translational Research and Interdisciplinary Collaboration

The study of this compound is ripe for translational research, moving from basic chemical characterization to applied outcomes in food science and potentially other fields. This endeavor necessitates collaboration across multiple scientific disciplines. nih.govnih.gov

Translational Research Potential:

Enhanced Food and Beverage Formulation: A more profound understanding of its flavor profile, including how its different stereoisomers contribute to taste and aroma, could lead to more nuanced and targeted applications in the food and beverage industry.

Development of Novel Bioactive Compounds: Should research uncover significant biological activity, the compound could serve as a lead structure for the development of new therapeutic agents or other functional molecules. Research on related cyclopentenone derivatives has explored their potential as anticancer agents. researchgate.net

Interdisciplinary Collaboration:

Chemistry and Food Science: Collaboration between synthetic chemists and food scientists is crucial. acs.org Chemists can focus on developing novel synthetic routes and characterizing the compound, while food scientists can evaluate its sensory properties, stability, and application in food systems. arxiv.org

Sensory Science and Neuroscience: To understand how this molecule is perceived, collaboration with sensory scientists and neurobiologists is essential. This could involve sensory panel evaluations and studies on olfactory receptor interactions.

Biochemistry and Toxicology: Investigating the metabolic fate and potential biological effects of the compound would require the expertise of biochemists and toxicologists to ensure its safety and explore any potential bioactivities.

The exploration of flavor compounds is increasingly an interdisciplinary field, combining chemistry, biology, physics, and data science to unravel the complexities of taste and smell. nih.govnih.gov By applying this collaborative approach to this compound, the scientific community can move beyond its current application and unlock its full potential.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 2-methyl-5-oxo-1-cyclopentene carboxylic acid with butyric acid derivatives. Key steps include acid-catalyzed condensation under anhydrous conditions. Optimize yields by controlling temperature (40–60°C) and using coupling agents like carbodiimides to minimize side reactions . Precursors such as 2-methyl-2-cyclopenten-1-one (CAS 1120-73-6) and related esters are commercially available and can serve as intermediates . Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., using density functional theory) to confirm the cyclopentenyl ring and ester group positions.

- IR : Identify carbonyl stretches (C=O) at ~1740 cm (ester) and ~1700 cm (cyclopentenone).

- Mass Spectrometry : The exact molecular weight is 240.30 g/mol (CHO), which should match high-resolution MS data .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the cyclopentenone moiety . Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling, as similar cyclopentenyl derivatives exhibit moderate volatility and potential respiratory irritation .

Advanced Research Questions

Q. How can the stereochemical outcomes of synthetic pathways involving this compound be analyzed?

- Methodological Answer : The compound may exhibit stereoisomerism due to the cyclopentenyl ring’s substituents. Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers. Use circular dichroism (CD) spectroscopy to confirm absolute configurations. Computational modeling (e.g., molecular docking) can predict preferred conformations .

Q. What mechanistic insights explain contradictions in reported reactivity of cyclopentenyl esters under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, the cyclopentenone’s α,β-unsaturated carbonyl system may undergo Michael addition or retro-aldol reactions. In basic media, ester hydrolysis competes with ring-opening. Resolve contradictions by:

- Conducting kinetic studies (e.g., UV-Vis monitoring of reaction rates).

- Using isotopic labeling (e.g., O in the ester group) to trace hydrolysis pathways .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Optimize reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) at 220 nm detection. Validate the method using:

- Linearity (R > 0.995) across 0.1–100 µg/mL.

- Spike-and-recovery experiments in biological samples (e.g., plasma) to assess matrix effects .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer : Use the XLogP3 algorithm to estimate hydrophobicity (predicted logP ~2.0) . For solubility, apply the COSMO-RS model with input from molecular dynamics simulations. Validate predictions experimentally via shake-flask solubility tests in PBS (pH 7.4) .

Data Contradiction Resolution

Q. How should discrepancies in reported spectral data (e.g., NMR shifts) be addressed?

- Methodological Answer : Cross-validate data using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。